4-(Aminomethyl)benzohydrazide hydrochloride

Description

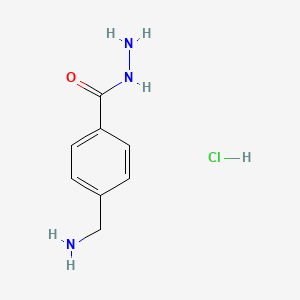

4-(Aminomethyl)benzohydrazide hydrochloride is a hydrazide derivative characterized by a benzohydrazide backbone substituted with an aminomethyl group at the para position, with a hydrochloride counterion enhancing its solubility. The compound’s reactive hydrazide (-CONHNH₂) and aminomethyl (-CH₂NH₂) groups make it a versatile intermediate for synthesizing heterocycles, coordination complexes, and bioactive molecules .

Properties

IUPAC Name |

4-(aminomethyl)benzohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c9-5-6-1-3-7(4-2-6)8(12)11-10;/h1-4H,5,9-10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJYPBBMZMTFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzohydrazide hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzohydrazide, including 4-(aminomethyl)benzohydrazide hydrochloride, exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. A notable example includes the synthesis of hydrazone derivatives that target multiple cancer pathways, demonstrating efficacy in vitro against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a study focusing on N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, it was found that certain derivatives exhibited potent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The minimal inhibitory concentrations (MIC) were determined, showcasing the potential of these compounds as effective antimicrobial agents .

Pharmacological Applications

Inhibition of Enzymatic Activity

this compound has been studied for its role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in hypertension and vascular inflammation. Compounds designed from this scaffold demonstrated significant inhibition of sEH activity, suggesting potential therapeutic applications in cardiovascular diseases .

Neuroprotective Effects

Recent research indicates that benzohydrazide derivatives may possess neuroprotective properties. They have been shown to interact with serotonin receptors, which are crucial in various neurological disorders. The binding affinity and activity of these compounds were assessed through molecular docking studies, revealing their potential as leads for developing new neuroprotective agents .

Material Science

Polymer Synthesis

this compound can serve as a monomer in polymer chemistry. Its ability to form cross-linked structures makes it suitable for producing hydrogels and other polymeric materials with specific mechanical properties. The synthesis methods involve catalytic reductions that yield high-purity products suitable for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzohydrazide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 4-(Aminomethyl)benzohydrazide hydrochloride, emphasizing differences in substituents, physical properties, and applications:

*Estimated based on molecular formula.

Key Differences and Implications

Functional Group Variations

- Hydrazide vs. Carboxylic Acid: Replacing the hydrazide with a carboxylic acid (as in 4-(Aminomethyl)benzoic acid) reduces nucleophilicity but increases thermal stability, making it suitable for high-temperature applications .

- Aminomethyl vs. Dimethylamino: The dimethylamino group in 4-(Dimethylamino)benzohydrazide introduces steric bulk and electron-donating effects, influencing crystal packing and hydrogen-bonding networks, as observed in crystallographic studies .

Substituent Effects

- The fluorine atom in 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride may increase metabolic stability and binding affinity in target proteins .

- Biphenyl Systems: The biphenyl structure in 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride extends conjugation, which is advantageous in materials science for designing conductive polymers or optical materials .

Biological Activity

4-(Aminomethyl)benzohydrazide hydrochloride, a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of an aminomethyl group attached to a benzohydrazide moiety. Its chemical structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can inhibit viral entry mechanisms, particularly against filoviruses like Ebola and Marburg viruses. The compound's mechanism involves:

- Inhibition of Viral Entry : Studies have shown that 4-(aminomethyl)benzamide derivatives exhibit potent inhibitory effects on the entry of Ebola virus (EBOV) and Marburg virus (MARV) pseudovirions in vitro, with effective concentrations (EC50) below 10 μM .

- Enzyme Inhibition : It has been suggested that the compound may also act as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in various cardiovascular diseases .

Antiviral Activity

The antiviral properties of this compound have been extensively studied. Notably, derivatives of this compound have shown significant efficacy against filoviruses:

- Ebola Virus : Inhibitors based on this structure were found to effectively block EBOV entry into cells, demonstrating potential as therapeutic agents during outbreaks .

- Marburg Virus : Similar inhibitory effects were observed against MARV, indicating a broad-spectrum antiviral activity .

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound:

- Cell Line Studies : Various derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Mechanistic Insights : The anticancer activity is believed to be mediated through the induction of oxidative stress and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Several studies have explored how modifications to the chemical structure can enhance its potency:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased antiviral potency |

| Alteration of the hydrazine moiety | Enhanced enzyme inhibition |

| Variation in the aromatic ring substituents | Improved selectivity towards viral targets |

These modifications provide insights into how structural changes can lead to improved efficacy and reduced side effects.

Case Studies

- Ebola Virus Inhibition : A study demonstrated that specific derivatives of 4-(aminomethyl)benzamide effectively inhibited EBOV entry in Vero cells, with one compound showing an EC50 value <10 μM .

- Soluble Epoxide Hydrolase Inhibition : Research indicated that certain hydrazide derivatives exhibited significant sEH inhibitory activity, suggesting their potential use in treating hypertension and inflammation-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.